2-氨基-9H-芴-9-醇

描述

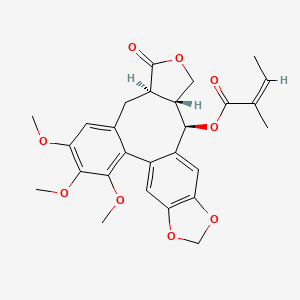

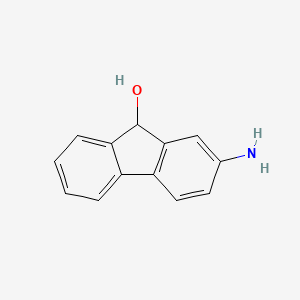

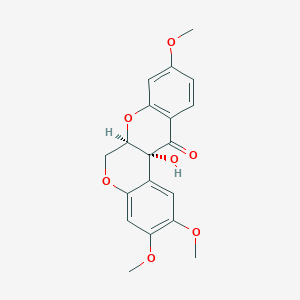

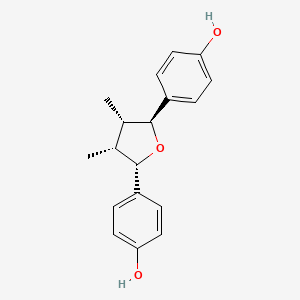

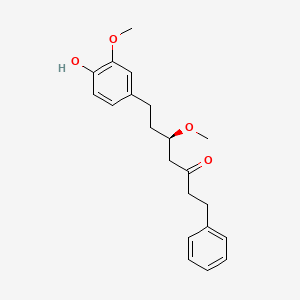

“2-amino-9H-fluoren-9-ol” is a derivative of “9H-fluoren-9-ol”, also known as “9-fluorenol” or “9-hydroxyfluorene”. The hydroxy group is located on the bridging carbon between the two benzene rings .

Synthesis Analysis

The synthesis of “9-fluorenol”, a related compound, involves dissolving a sample of “9-fluorenone” in warm ethanol. A reducing reagent, freshly prepared, which consists of sodium methoxide, methanol, and sodium borohydride is then added dropwise. This solution is allowed to stand undisturbed for 10-20 minutes .Molecular Structure Analysis

The molecular formula of “9H-fluoren-9-ol” is C13H10O, with a molecular weight of 182.2179 . The IUPAC Standard InChI is InChI=1S/C13H10O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-14H .Chemical Reactions Analysis

The reaction of “9-fluorenol” proceeds from the yellow “9-fluorenone” to the white “9-fluorenol”. The product is precipitated by the addition of water and neutralized with 0.1 M HCl .Physical And Chemical Properties Analysis

“9H-fluoren-9-ol” is an off-white crystalline powder with a density of 1.151 g/mL. It has a melting point range of 152 to 155 °C (306 to 311 °F; 425 to 428 K) and is practically insoluble in water .科学研究应用

Synthesis of Sterically Hindered Biaryls

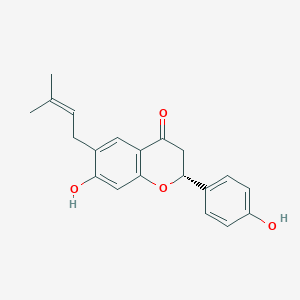

2-amino-9H-fluoren-9-ol: is used in the synthesis of sterically hindered biaryls through acid-mediated ring opening of fluoren-9-ols with organic azides . This process involves an azidation/ring-expansion/hydrolysis cascade, which enables the formation of C–N bonds by cleaving a C–C single bond. The resulting biaryls are applicable in creating chiral helical structures with full stereospecificity.

Optoelectronic Applications

The compound serves as a core structure for fluorene-based conjugates with geminal donor-acceptor units . These conjugates exhibit blue emission with good quantum yield in both solution and thin film states, making them valuable for optoelectronic devices like OLEDs and solar cells. Their high thermal stability, confirmed by TGA methods, enhances their suitability for the optoelectronic market.

Photophysical Property Studies

2-amino-9H-fluoren-9-ol: derivatives are studied for their photophysical properties, including UV-VIS absorption and fluorescence spectroscopy . These studies are crucial for understanding the solvatochromic behavior and emission characteristics, which are essential for designing materials with specific optical properties.

作用机制

Target of Action

2-Amino-9H-fluoren-9-ol, also known as fluorenol, is primarily a dopamine reuptake inhibitor . The compound’s primary target is the dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the synaptic cleft .

Mode of Action

Fluorenol interacts with its target, the dopamine transporter, by binding to it and inhibiting the reuptake of dopamine . This results in an increased concentration of dopamine in the synaptic cleft, leading to prolonged dopaminergic signaling .

Pharmacokinetics

The lipophilicity of fluorenol (logp 24) is higher than that of drugs like modafinil (LogP 17) and amphetamine (LogP 18), suggesting that it may penetrate the blood-brain barrier more readily .

Result of Action

As a dopamine reuptake inhibitor, fluorenol increases the concentration of dopamine in the synaptic cleft, leading to enhanced and prolonged dopaminergic signaling . This can result in increased wakefulness and potentially improved cognitive function .

安全和危害

属性

IUPAC Name |

2-amino-9H-fluoren-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7,13,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLNNLHYUBGLHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C(C=C(C=C3)N)C(C2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313780 | |

| Record name | 2-Amino-9H-fluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-9H-fluoren-9-ol | |

CAS RN |

33417-27-5 | |

| Record name | 2-Amino-9H-fluoren-9-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33417-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoren-9-ol, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033417275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC12389 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-9H-fluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265345.png)

![(2R,3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1265348.png)

![N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]cyclopentanecarboxamide](/img/structure/B1265350.png)

![(4-Methoxyphenyl)-[1-(4-thieno[2,3-d]pyrimidinyl)-4-piperidinyl]methanone](/img/structure/B1265352.png)

![(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxaldehyde](/img/structure/B1265353.png)

![5-(4-Methoxyphenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B1265354.png)